molecular formula C16H12O6 B600195 Aflatoxin P2 CAS No. 891197-67-4

Aflatoxin P2

Cat. No.: B600195
CAS No.: 891197-67-4
M. Wt: 300.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione typically involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. Common synthetic routes may involve the use of cyclization reactions, oxidation, and reduction steps under specific reaction conditions. For instance, the use of catalysts, solvents, and temperature control are crucial to achieving the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran derivatives : These compounds share a similar fused ring structure but may differ in functional groups.
  • Hexahydrobenzopyran derivatives : These compounds have a similar core structure but may have different substituents.

Uniqueness

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKCZCKWXTXPRZ-HYORBCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746965
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891197-67-4
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.